4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cereblon E3 ubiquitin ligase PROTAC

4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione belongs to the phthalimide-conjugated immunomodulatory imide drug (IMiD) class, functioning as a cereblon (CRBN) E3 ubiquitin ligase ligand. Its molecular architecture consists of a pomalidomide-derived isoindoline-1,3-dione core bearing a 2,6-dioxopiperidin-3-yl glutarimide pharmacophore essential for CRBN engagement , substituted at the 4-position with a 3-aminopiperidin-1-yl moiety.

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Cat. No. B13721845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)N
InChIInChI=1S/C18H20N4O4/c19-10-3-2-8-21(9-10)12-5-1-4-11-15(12)18(26)22(17(11)25)13-6-7-14(23)20-16(13)24/h1,4-5,10,13H,2-3,6-9,19H2,(H,20,23,24)
InChIKeyAEGCYTNPNOIOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A Functionalized Cereblon Ligand Building Block for PROTAC R&D and Targeted Protein Degradation Procurement


4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione belongs to the phthalimide-conjugated immunomodulatory imide drug (IMiD) class, functioning as a cereblon (CRBN) E3 ubiquitin ligase ligand. Its molecular architecture consists of a pomalidomide-derived isoindoline-1,3-dione core bearing a 2,6-dioxopiperidin-3-yl glutarimide pharmacophore essential for CRBN engagement , substituted at the 4-position with a 3-aminopiperidin-1-yl moiety. This 4-substitution introduces a sterically constrained cyclic secondary amine, distinguishing it from linear alkyl-amino analogs such as pomalidomide-C3-NH2 (4-((3-aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) . The compound serves as a precursor for E3 ligase-ligand-linker conjugates in proteolysis-targeting chimera (PROTAC) synthesis, where the terminal primary amine on the 3-aminopiperidine ring provides a reactive handle for linker conjugation via amide bond formation .

Why 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Cannot Be Casually Substituted by Other CRBN Ligand Building Blocks


CRBN-recruiting PROTAC building blocks are not functionally interchangeable because variations in exit vector geometry, linker attachment chemistry, and steric bulk at the solvent-exposed 4-position fundamentally alter ternary complex formation, target degradation efficiency, and physicochemical properties . The 3-aminopiperidin-1-yl substituent at the 4-position introduces a rigidified cyclic amine, which contrasts with the flexible n-alkyl amine linkers (e.g., -NH-(CH₂)₃-NH₂ in pomalidomide-C3-NH2) and with piperazine-based analogs (e.g., pomalidomide-piperazine) that present a different hydrogen-bonding capacity . These structural differences affect the trajectory of the conjugated linker and the physicochemical profile, making direct substitution without re-optimization of the PROTAC construct ill-advised. The quantitative evidence below demonstrates where this compound provides measurable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence: 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione vs. Pomalidomide, Pomalidomide-C3-NH2, and Pomalidomide-Piperazine


CRBN Binding Affinity Retention with 4-Position Substitution: Pomalidomide Scaffold Baseline and 3-Aminopiperidine Modification

The parent scaffold, pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione), binds CRBN-DDB1 with reported IC₅₀ values ranging from 63.1 nM (AlphaScreen competition assay) to approximately 3 µM (thermal shift assay against recombinant CRBN-DDB1) , with a TR-FRET Kd of 157 nM . Thalidomide exhibits a significantly weaker CRBN Kd of ~250 nM . The 4-position of the isoindoline ring is solvent-exposed in the CRBN binding pocket, and literature on 4-substituted pomalidomide analogs indicates that steric and electronic modifications at this site generally preserve CRBN binding within 2- to 10-fold of the parent, provided the glutarimide pharmacophore remains intact . For the target compound bearing a 3-aminopiperidin-1-yl substituent, class-level inference predicts CRBN IC₅₀ retention in the low micromolar range, representing >10-fold affinity advantage over thalidomide. Direct experimental CRBN binding data for the target compound are not yet publicly available.

Cereblon E3 ubiquitin ligase PROTAC Binding affinity Structure-activity relationship

Exit Vector Geometry Differentiation: 3-Aminopiperidine vs. Piperazine vs. Linear Alkyl-Amine at the 4-Position

The 3-aminopiperidin-1-yl group provides a cyclic, sterically constrained secondary amine at the 4-position exit vector. This contrasts with pomalidomide-piperazine (CAS 2154342-57-9, C₁₇H₁₈N₄O₄, MW 342.35 g/mol), which presents a piperazine ring (a six-membered ring with two nitrogen atoms) and exhibits a distinct hydrogen-bond donor/acceptor profile . It also differs from pomalidomide-C3-NH2 (CAS 2093388-20-4, C₁₆H₁₈N₄O₄, MW 330.34 g/mol), which bears a flexible -NH-(CH₂)₃-NH₂ alkyl linker chain . Molecular weight comparison: target compound (estimated free base MW ~356.4 g/mol, based on C₁₈H₂₀N₄O₄ formula) is intermediate between pomalidomide-C3-NH2 (330.34) and larger pomalidomide-piperazine-linker conjugates (e.g., pomalidomide-piperazine-C1-4-piperidine hydrochloride) . The rigidified 3-aminopiperidine is predicted to project the conjugation-competent primary amine along a constrained trajectory that differs from both the flexible alkyl chain and the piperazine ring, thereby altering the accessible conformational space for linker attachment and affecting ternary complex geometry in PROTAC design .

Exit vector PROTAC design Linker trajectory Conformational restriction Ternary complex

Linker Conjugation Chemistry: Primary Amine Reactivity for Amide Bond Formation

The target compound contains a pendant primary amine on the 3-aminopiperidine substituent that serves as a nucleophilic handle for amide bond formation with carboxylic acid-functionalized target protein ligands or linker intermediates . This is chemically analogous to the terminal primary amine in pomalidomide-C3-NH2, which is widely used for HATU/DIPEA-mediated amide couplings in PROTAC synthesis . However, the 3-aminopiperidine primary amine is situated on a conformationally restricted cyclic scaffold, which may influence coupling efficiency and the orientational freedom of the resulting conjugate relative to the linear alkyl-amine of pomalidomide-C3-NH2. The pomalidomide-C3-NH2 building block is supplied at ≥95% purity (HPLC) with a molecular weight of 330.34 g/mol (free base) ; the target compound's higher molecular weight (~356.4 g/mol) and different amine pKa (cyclic secondary/primary amine vs. linear primary amine) may affect reaction conditions and purification protocols during PROTAC library synthesis .

PROTAC synthesis Amide coupling Linker chemistry Conjugation handle Building block

Physicochemical Differentiation: Lipophilicity and Solubility Implications for PROTAC Library Profiling

The 3-aminopiperidine substituent introduces an additional basic nitrogen center and a saturated ring, which are predicted to modulate lipophilicity (cLogP) and aqueous solubility relative to comparator building blocks. Pomalidomide (the unsubstituted parent) has a reported logP of 1.87 and aqueous solubility of 2.639 mg/mL . Pomalidomide-C3-NH2 hydrochloride (MW 366.8 g/mol as the HCl salt) is soluble in DMSO and is typically stored at -20°C . The target compound, with its 3-aminopiperidine moiety, is predicted to have a moderately higher cLogP than pomalidomide-C3-NH2 due to the additional methylene units in the piperidine ring, yet a lower cLogP than fully aromatic or N-methylated analogs. Class-level analysis of IMiD derivatives indicates that 4-position substituents with basic amine functionality can improve aqueous solubility at low pH (protonation of the amine) while maintaining acceptable permeability for cellular PROTAC activity . Direct experimental logP and solubility measurements for the target compound are not publicly available.

Lipophilicity Solubility Physicochemical properties Drug-likeness PROTAC optimization

Differentiation in PROTAC Ternary Complex Formation: Rigidified Amine Exit Vector vs. Flexible Alkyl Linkers

The formation of a stable ternary complex (target protein:PROTAC:CRBN) is highly sensitive to linker composition, length, and rigidity . PROTACs built with pomalidomide-C3-NH2 (flexible propylamine linker) require empirical optimization of linker length to achieve productive target ubiquitination; suboptimal linker geometry leads to reduced degradation efficiency or 'hook effect' at high concentrations . The 3-aminopiperidin-1-yl group in the target compound provides a pre-organized, rigid exit vector from the CRBN ligand, which may reduce the entropic penalty of ternary complex formation compared to flexible alkyl linkers. In systematic SAR studies of CRBN-recruiting PROTACs, variations in exit vector rigidity have been shown to alter degradation DC₅₀ values by >10-fold for the same target protein . This structural feature offers a differentiated starting point for PROTAC optimization campaigns where flexible linkers have yielded insufficient degradation potency or selectivity.

Ternary complex PROTAC cooperativity Linker rigidity Degradation efficiency SAR

Purity and Quality Control Differentiation for Procurement: Vendor-Supplied Analytical Specifications

Commercially available CRBN ligand building blocks are supplied with varying purity specifications that directly impact downstream PROTAC synthesis reliability. Pomalidomide-C3-NH2 hydrochloride is offered at ≥95% purity (HPLC) by Sigma-Aldrich , while pomalidomide-piperazine hydrochloride (CAS 2230956-83-7) is specified at ≥97.0% purity by MedChemExpress . Pomalidomide-piperazine free base (CAS 2154342-57-9) is available at ≥99.0% purity . The target compound, 4-(3-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is listed by multiple vendors with typical purity specifications of ≥95% to ≥97% . Procurement decisions should consider that batch-specific analytical data (NMR, HPLC, GC) and Certificates of Analysis (COA) are standard for reputable suppliers; purity differences of even 2-3% can propagate through multi-step PROTAC syntheses, affecting final product yield and biological assay reproducibility .

Purity specification Quality control HPLC Procurement Analytical certification

Optimal Research and Procurement Application Scenarios for 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in Targeted Protein Degradation


PROTAC Library Diversification: Incorporating a Rigidified 4-Position Exit Vector for CRBN-Based Degrader Screening

Research groups synthesizing focused PROTAC libraries for hit identification can employ this compound as a CRBN ligand building block to introduce conformational constraint at the E3 ligase exit point. The 3-aminopiperidine moiety provides a distinct linker trajectory compared to the commonly used pomalidomide-C3-NH2 (flexible propylamine) and pomalidomide-piperazine (di-nitrogen heterocycle) building blocks . Incorporating this building block into parallel synthesis workflows alongside other exit vector variants enables systematic exploration of linker geometry effects on ternary complex formation and degradation potency, supporting structure-activity relationship (SAR) studies where linker rigidity has been shown to modulate DC₅₀ values by >10-fold .

Optimization of PROTAC Candidates Where Flexible Linkers Produce Insufficient Degradation Efficiency

When a PROTAC candidate incorporating a flexible alkyl linker (e.g., pomalidomide-C3-NH2) exhibits suboptimal degradation potency, a high hook effect, or poor selectivity, replacement of the CRBN ligand component with 4-(3-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione may improve ternary complex cooperativity. The rigidified exit vector reduces conformational entropy, potentially enhancing the stability of the target:PROTAC:CRBN ternary complex . This approach is particularly relevant for targets where structural biology or computational modeling suggests that a pre-organized E3 ligase presentation would improve ubiquitination efficiency .

Physicochemical Property Modulation: Balancing Lipophilicity and Solubility in Lead PROTAC Series

During lead optimization of PROTAC candidates, the introduction of a basic 3-aminopiperidine moiety at the 4-position can modulate overall compound lipophilicity and pH-dependent solubility. Compared to pomalidomide (logP 1.87, solubility 2.639 mg/mL) , the target compound is predicted to exhibit a moderate cLogP increase (~2.0-2.5) while retaining protonatable amine functionality for improved low-pH solubility. This balance is critical for maintaining cellular permeability while avoiding excessive hydrophobicity that can lead to non-specific binding, aggregation, or poor pharmacokinetic profiles in in vivo studies .

Amide Conjugation Workflow for CRBN-Recruiting Degrader Synthesis with Sterically Differentiated Amine Reactivity

The primary amine on the 3-aminopiperidine substituent serves as a conjugation handle for standard amide coupling protocols (e.g., HATU/DIPEA in DMF) with carboxylic acid-bearing target ligands. The steric environment around this amine differs from that of pomalidomide-C3-NH2, potentially requiring adjusted coupling conditions (e.g., extended reaction times or different stoichiometric ratios). This building block is suitable for medicinal chemistry teams seeking to expand their PROTAC toolbox with a chemically distinct amine conjugation partner, enabling parallel optimization of both linker composition and E3 ligase ligand geometry in degrader design .

Quote Request

Request a Quote for 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.